[(2,5-difluorophenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine
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Overview
Description
[(2,5-difluorophenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine is a compound that belongs to the class of amines It features a difluorophenyl group and a pyrazolyl group, both of which are attached to a central amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,5-difluorophenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine typically involves the reaction of 2,5-difluorobenzyl chloride with 1-propyl-1H-pyrazole-3-carboxaldehyde in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired amine product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
[(2,5-difluorophenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives of the difluorophenyl group.
Scientific Research Applications
[(2,5-difluorophenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly for its interactions with biological targets.
Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of [(2,5-difluorophenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets. The difluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrazolyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- [(2,4-difluorophenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine
- [(2,5-difluorophenyl)methyl][(1-isopropyl-1H-pyrazol-3-yl)methyl]amine
Uniqueness
[(2,5-difluorophenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its electronic properties and reactivity. Additionally, the propyl group on the pyrazole ring can affect its steric interactions and binding affinity with molecular targets .
Properties
Molecular Formula |
C14H17F2N3 |
---|---|
Molecular Weight |
265.30 g/mol |
IUPAC Name |
N-[(2,5-difluorophenyl)methyl]-1-(1-propylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C14H17F2N3/c1-2-6-19-7-5-13(18-19)10-17-9-11-8-12(15)3-4-14(11)16/h3-5,7-8,17H,2,6,9-10H2,1H3 |
InChI Key |
DZAYUAFTDDCKLR-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CC(=N1)CNCC2=C(C=CC(=C2)F)F |
Origin of Product |
United States |
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